molecular formula C10H9NO2S B7809441 1-(6-Methoxybenzo[D]thiazol-2-YL)ethanone CAS No. 65840-58-6

1-(6-Methoxybenzo[D]thiazol-2-YL)ethanone

Cat. No.: B7809441
CAS No.: 65840-58-6
M. Wt: 207.25 g/mol
InChI Key: LYFRQMFSTCKOIK-UHFFFAOYSA-N
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Description

1-(6-Methoxybenzo[D]thiazol-2-YL)ethanone is a useful research compound. Its molecular formula is C10H9NO2S and its molecular weight is 207.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anti-Tubercular Agents

Compounds including 1-(3-(4-alkoxyphenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H benzo[g]indazol-2-yl)ethanone have been synthesized and demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. These compounds are notable for their potential as novel treatments for tuberculosis (Maurya et al., 2013).

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of various heterocyclic compounds, including thiadiazoles, thiazoles, and imidazole derivatives. These syntheses have potential applications in the development of new pharmaceuticals and materials with unique properties (Abdelhamid et al., 2008).

Molecular and Crystal Structure Analysis

The positioning of the methoxy group in benzothiophene ring derivatives, such as 1-(6-Methoxybenzo[D]thiazol-2-yl)ethanone, has been analyzed for its impact on molecular and crystal structures. This research is crucial for understanding the physical properties and potential applications of these molecules in various fields (Silva et al., 2011).

Catalytic Applications

The compound has been utilized in electrochemical syntheses, showcasing its potential as a catalyst in the synthesis of arylthiobenzazoles, indicating its utility in chemical manufacturing processes (Amani & Nematollahi, 2012).

Photopharmacology

The compound's derivatives have been studied for their photoisomerization properties, which is significant in the field of photopharmacology, where light is used to activate or deactivate drug molecules (Kowalewski & Margaretha, 1993).

Anti-Cancer Research

Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have shown promising anti-cancer activity and potential for further biological testing in in vivo cancer models. This indicates the compound's significant role in cancer research and potential therapeutic applications (Kumbhare et al., 2014).

Properties

IUPAC Name

1-(6-methoxy-1,3-benzothiazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-6(12)10-11-8-4-3-7(13-2)5-9(8)14-10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFRQMFSTCKOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=C(S1)C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663304
Record name 1-(6-Methoxy-1,3-benzothiazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65840-58-6
Record name 1-(6-Methoxy-1,3-benzothiazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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